4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
(6-ethoxypyridazin-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N9O2/c1-2-28-16-4-3-13(22-23-16)17(27)25-7-5-24(6-8-25)14-9-15(20-11-19-14)26-12-18-10-21-26/h3-4,9-12H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLZBMVAWOPYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the triazole ring:
Attachment of the piperazine moiety: This is typically done through nucleophilic substitution reactions where the piperazine ring is introduced to the pyrimidine core.
Ethoxypyridazine substitution:
Chemical Reactions Analysis
4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the pyrimidine or triazole rings.
Condensation: This reaction is used to introduce the ethoxypyridazine group.
Scientific Research Applications
The applications of quinoxaline derivatives are broad, encompassing antimicrobial, antitumoral, and anti-inflammatory properties, with potential uses in human and veterinary medicine . Quinoxaline derivatives have applications in treating chronic and metabolic diseases like cancer, diabetes, neurological disorders, atherosclerosis, and inflammation .
Anti-inflammatory Applications
Quinoxaline 1,4-di-N-oxide derivatives have demonstrated anti-inflammatory effects by reducing LOX (lipoxygenase) values, an enzyme involved in the creation of pro-inflammatory mediators, which are associated with fever, asthma, and cardiovascular disease . The incorporation of pyrimidine, thiazolopyrimidine, pyrazolopyridine, pyridopyridine, p-chlorophenyl, p-methoxyphenyl, or pyridine nucleus to quinoxaline moiety can cause significant anti-inflammatory activity .
Anti-parasitic Applications
Certain quinoxaline derivatives, such as 2-Cyano-3-(4-phenylpiperazine-1-carboxamido)quinoxaline 1,4-dioxide, have shown activity against Leishmania . Additionally, quinoxaline derivatives with ester or amide functionality in position 2, specifically 1,4-trifluoromethylquinoxaline derivatives, show selectivity against Trypanosoma cruzi, the causative agent of Chagas disease, affecting millions in Latin America .
Anti-psychotic Applications
Mechanism of Action
The mechanism of action of 4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways:
Neuroprotection: The compound inhibits the production of nitric oxide and tumor necrosis factor-α, reducing inflammation and neuronal damage.
Enzyme Inhibition: It acts as an acetylcholinesterase inhibitor, which helps in increasing the levels of acetylcholine in the brain, thereby improving cognitive functions.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Structural Insights
Pharmacological Implications
- Antimicrobial Potential: Triazole-containing compounds (e.g., ) exhibit antimicrobial activity. The target compound’s pyrimidine-triazole scaffold may share mechanistic similarities, though specific data are lacking .
- Metabolic Stability : Piperazine and ethoxy groups may reduce oxidative metabolism compared to halogenated analogs (), extending half-life .
Biological Activity
The compound 4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Characteristics
- Molecular Formula: C17H23N7O2
- Molecular Weight: 353.48 g/mol
- CAS Number: 2548983-37-3
Structural Representation
The compound features a pyrimidine core substituted with a piperazine moiety and a pyridazine carbonyl group, contributing to its unique biological properties.
Research indicates that the compound exhibits various biological activities primarily through modulation of specific signaling pathways. Notably, it has been shown to interact with:
- AMPK Pathway: This compound acts as an indirect activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism .
- Receptor Binding: It may also bind to certain receptors involved in neurotransmission, although specific receptor targets remain under investigation.
Pharmacological Effects
The biological effects of this compound can be summarized as follows:
Case Studies
-
Antifibrotic Activity:
A study demonstrated that the compound significantly reduced LPA levels in a bleomycin-induced pulmonary fibrosis model. This suggests its potential as a therapeutic agent for fibrotic diseases . -
Neuroprotection:
The compound was evaluated for its neuroprotective properties in models of neurodegenerative diseases. Preliminary results indicated that it could mitigate neuronal damage through AMPK activation . -
Anticancer Properties:
In vitro assays revealed that the compound inhibited the growth of various cancer cell lines, indicating its potential as an anticancer agent. Further studies are needed to elucidate the exact mechanisms involved .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
